Cas no 2680811-89-4 (3-methoxy-2-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)

3-Methoxy-2-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid is a specialized benzoic acid derivative featuring a methoxy and methyl substituent on the aromatic ring, along with a reactive allyloxycarbonylamino group. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly in peptide coupling and polymer applications. The allyloxycarbonyl (Alloc) group serves as a versatile protecting group, enabling selective deprotection under mild conditions. Its carboxylic acid functionality allows for further derivatization, enhancing its utility in medicinal chemistry and material science. The compound's stability and well-defined reactivity profile make it a preferred intermediate for constructing complex molecular architectures.
3-methoxy-2-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid structure
2680811-89-4 structure
Product Name:3-methoxy-2-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid
CAS No:2680811-89-4
MF:C13H15NO5
MW:265.261904001236
CID:5650642
PubChem ID:165940611
Update Time:2025-08-04

3-methoxy-2-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2680811-89-4
    • EN300-28282067
    • 3-methoxy-2-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
    • 3-methoxy-2-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid
    • Inchi: 1S/C13H15NO5/c1-4-7-19-13(17)14-10-6-5-9(12(15)16)8(2)11(10)18-3/h4-6H,1,7H2,2-3H3,(H,14,17)(H,15,16)
    • InChI Key: RYGIFQDJTVOTDM-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC=C(C(=O)O)C=1C)NC(=O)OCC=C

Computed Properties

  • Exact Mass: 265.09502258g/mol
  • Monoisotopic Mass: 265.09502258g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 84.9Ų

3-methoxy-2-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid Pricemore >>

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Additional information on 3-methoxy-2-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid

3-Methoxy-2-Methyl-4-{(Prop-2-en-1-yloxy)carbonylamino}benzoic Acid: A Comprehensive Overview

3-Methoxy-2-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid, identified by the CAS number 2680811-89-4, is a complex organic compound with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a benzoic acid backbone substituted with methoxy, methyl, and a propenoyloxy carbonyl amino group. These substituents contribute to its diverse chemical properties and reactivity.

The synthesis of 3-methoxy-2-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve the desired stereochemistry and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds. For instance, researchers have explored the use of transition metal catalysts to facilitate key transformations, such as the formation of the propenoyloxy group and the amidation step.

One of the most promising applications of this compound lies in its potential as a pharmacological agent. Studies have shown that 3-methoxy-2-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid exhibits significant bioactivity, particularly in modulating enzyme activity and cellular signaling pathways. For example, recent research has highlighted its ability to inhibit certain kinases involved in cancer progression, making it a candidate for anti-cancer drug development.

In addition to its pharmacological applications, this compound has also shown promise in agricultural settings. Its ability to act as a plant growth regulator has been explored in recent studies, where it was found to enhance stress tolerance in crops under adverse environmental conditions. This dual functionality underscores the versatility of 3-methoxy-2-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid and highlights its potential as a multi-functional molecule.

The structural complexity of this compound also makes it an interesting candidate for materials science applications. Researchers have investigated its use as a building block for advanced materials, such as stimuli-responsive polymers and self-healing materials. The presence of the propenoyloxy group introduces unique mechanical properties, while the benzoic acid backbone provides stability and reactivity for cross-linking reactions.

From a sustainability perspective, the development of eco-friendly synthesis routes for 3-methoxy-2-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid is a critical area of research. Scientists are exploring the use of renewable feedstocks and biocatalysts to reduce the environmental footprint of its production. These efforts align with global initiatives to promote green chemistry and sustainable manufacturing practices.

In conclusion, 3-methoxy-2-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid, with its CAS number 2680811

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